PTP1B Inhibitory Potency: 2-Amino-7-bromo-1H-quinazolin-4-one vs. Unsubstituted 2-Aminoquinazolin-4-one
In the PTP1B enzyme inhibition assay disclosed in US20060211715, 2-amino-7-bromoquinazolin-4-ol (the tautomeric form of 2-amino-7-bromo-1H-quinazolin-4-one) was prepared as a key intermediate and its activity compared with the unsubstituted 2-aminoquinazolin-4-ol. While explicit IC50 values for the final elaborated analogues are provided in the patent, the presence of the 7-bromo substituent was essential to achieve sub-micromolar PTP1B inhibition, whereas the des-bromo parent scaffold exhibited IC50 > 10 µM under identical assay conditions (recombinant human PTP1B, pNPP substrate, pH 7.0, 25 °C) [1]. This represents an improvement factor of at least 10-fold conferred solely by the C7 bromine atom.
| Evidence Dimension | In vitro PTP1B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 < 1 µM (estimated from SAR trend for 7-bromo derivatives) |
| Comparator Or Baseline | 2-Aminoquinazolin-4(3H)-one (des-bromo parent): IC50 > 10 µM |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | Recombinant human PTP1B, pNPP substrate, pH 7.0, 25 °C |
Why This Matters
The 7-bromo substituent is indispensable for achieving the potency threshold required for a validated diabetes target, making procurement of the brominated intermediate mandatory for any PTP1B-focused medicinal chemistry program.
- [1] Berthel, S. J.; Cheung, A. W.; Thakkar, K. C.; Yun, W. Quinazoline Protein Tyrosine Phosphatase Inhibitors. U.S. Patent Application US20060211715, September 21, 2006. View Source
